5-bromopyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
5-bromopyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature and have significant biological and pharmacological importance. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and three keto groups at the 2, 4, and 6 positions.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 5-bromopyrimidine-2,4,6(1h,3h,5h)-trione, have been reported to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
Pyrimidine derivatives are known to interact with various targets, leading to diverse types of biological and pharmaceutical activities .
Result of Action
Some compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione can be achieved through various synthetic routes. One common method involves the reaction of barbituric acid with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is obtained in good yields. Another method involves the use of ninhydrin and primary amines in a one-pot reaction, which provides a simple and efficient route to the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-bromopyrimidine-2,4,6(1H,3H,5H)-trione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The keto groups at the 2, 4, and 6 positions can undergo oxidation and reduction reactions, resulting in different oxidation states of the compound.
Condensation Reactions: The compound can participate in condensation reactions with other molecules, forming more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, primary amines, and various nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a suitable solvent such as ethanol .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states.
Scientific Research Applications
5-bromopyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications, including:
Comparison with Similar Compounds
5-bromopyrimidine-2,4,6(1H,3H,5H)-trione can be compared with other similar compounds, such as:
Pyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the bromine atom at the 5-position, resulting in different chemical and biological properties.
5-chloropyrimidine-2,4,6(1H,3H,5H)-trione: Contains a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
5-fluoropyrimidine-2,4,6(1H,3H,5H)-trione:
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple keto groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-bromo-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMHSAAXSOJYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299087 | |
Record name | 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19645-78-4 | |
Record name | 5-Bromo-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19645-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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